molecular formula C32H48FN3O6SSi B14793057 Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

Cat. No.: B14793057
M. Wt: 649.9 g/mol
InChI Key: CSFUQLGUPSGTKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic compound that features a tert-butyl group, a dimethylsilyl ether, and a fluorophenyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate typically involves multiple steps, including the protection of hydroxyl groups, formation of ester bonds, and introduction of the fluorophenyl and pyrimidine moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., sodium tetrachloroaurate(III) dihydrate for deprotection of tert-butyl(dimethyl)silyl groups ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl(dimethyl)silyl group can yield the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C32H48FN3O6SSi

Molecular Weight

649.9 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

InChI

InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3

InChI Key

CSFUQLGUPSGTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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